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Compound of Interest

(S)-4,5-Dichloro-2,3-dihydro-1H-
Compound Name:
inden-1-amine

Cat. No.: B15232598

Get Quote

Executive Summary

(S)-4,5-dichloro-1-aminoindane is a high-value chiral amine, most notably recognized as the
critical stereochemical scaffold in the synthesis of Sertraline (Zoloft).[1] While industrially
categorized as a Chiral Building Block, its rigid bicyclic structure and specific halogenation

pattern endow it with exceptional properties as a Chiral Resolving Agent (Auxiliary).
This guide details the protocols for:

* Preparation: Isolating the pure (S)-enantiomer via classical resolution (The "Pfizer Process"
adaptation).

o Application (Synthesis): Utilizing the amine to induce stereochemical control in reductive
amination (Sertraline synthesis).

+ Application (Resolution): A generalized protocol for using the amine to resolve racemic
carboxylic acids.

Chemical Profile & Mechanism of Action[2][3]
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Structural Advantages
Unlike flexible chiral amines (e.g.,
-methylbenzylamine), (S)-4,5-dichloro-1-aminoindane possesses a fused bicyclic system.[1]

o Conformational Rigidity: The indane ring prevents free rotation around the chiral center,
maximizing the energy difference (

) between diastereomeric transition states.

» Electronic Effects: The 4,5-dichloro substitution increases the lipophilicity and alters the pKa,
enhancing the stability and crystallinity of diastereomeric salts formed during resolution
processes.

Mechanism of Chiral Induction

When used as an auxiliary or intermediate, the bulky dichloro-phenyl moiety creates a "steric
wall." In imine formation, this forces the incoming nucleophile or hydride (during reduction) to
attack from the less hindered face (typically Re-face attack relative to the C=N bond), yielding
high diastereoselectivity (

de).

Table 1: Physical & Chemical Properties
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Property Value Notes

(1S)-4,5-dichloro-2,3-dihydro-

1H-inden-1-amine

IUPAC Name

C
H
Molecular Formula
Cl
N
Molecular Weight 202.08 g/mol
Chirality (S)-Enantiomer Critical for Sertraline activity

N Soluble in MeOH, EtOH, DCM;
Solubility ) Free base form
Insoluble in Water

pKa ~9.2 Basic amine

Protocol A: Preparation of (S)-4,5-Dichloro-1-
Aminoindane

Objective: Isolation of the (S)-enantiomer from the racemic mixture using D-(-)-Mandelic Acid.

[1]

Rationale: The (S)-amine forms a crystalline salt with D-(-)-Mandelic acid that is significantly
less soluble in ethanol than the (R)-amine/D-Mandelate pair, allowing for efficient separation by
filtration.[1]

Materials

e Racemic 4,5-dichloro-1-aminoindane (1.0 eq)[1]
e D-(-)-Mandelic Acid (1.0 eq)[1]
e Solvent: Ethanol (Absolute)

e Base: 20% NaOH (aq)
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Step-by-Step Workflow

o Dissolution: Charge a reactor with Racemic 4,5-dichloro-1-aminoindane (100 g) and Ethanol
(500 mL). Heat to 50°C to ensure complete dissolution.[1]

» Addition: Slowly add D-(-)-Mandelic Acid (75 g, 1.0 eq) dissolved in warm Ethanol (200 mL)
over 30 minutes.

o Crystallization:

o Stir at 50°C for 1 hour.

o Cool slowly (10°C/hour) to 20°C.

o Hold at 20°C for 4 hours. The (S)-Amine-D-Mandelate salt will precipitate.[1]
« Filtration: Filter the white solid. Wash the cake with cold Ethanol (2 x 50 mL).

o Checkpoint: The mother liquor contains the enriched (R)-isomer.

o Free-Basing (Liberation):

[¢]

Suspend the wet cake in Water (300 mL) and DCM (300 mL).

[¢]

Adjust pH to >12 using 20% NaOH.[1]

[e]

Separate the organic layer (contains pure (S)-amine).

o

Dry over Na

SO

and concentrate in vacuo.
e Yield: Expect 35-40% overall yield (max 50% theoretical).
» Validation: Check enantiomeric excess (ee) via Chiral HPLC (See Section 6). Target:

ee.
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Protocol B: Application as Chiral Inducer (Sertraline
Synthesis)

Objective: Use the (S)-amine to direct the stereoselective formation of cis-(1S,4S)-Sertraline.

Mechanism: The (S)-amine reacts with the tetralone to form a chiral imine. Upon
hydrogenation, the rigid chiral center of the amine dictates the facial selectivity of hydrogen
addition across the imine bond.

Materials

¢ (S)-4,5-dichloro-1-aminoindane (from Protocol A)[1]
e 4-(3,4-Dichlorophenyl)-1-tetralone[1][2]
o Catalyst: Raney Nickel or Pd/C
e Hydrogen source (H
gas)

Step-by-Step Workflow

e Imine Formation (Schiff Base):

o Mix Tetralone (1.0 eq) and (S)-Amine (1.1 eq) in Toluene.

o Reflux with a Dean-Stark trap to remove water.[1]

o Note: Complete water removal is critical to drive equilibrium to the imine.
o Stereoselective Hydrogenation:

o Transfer the imine solution to a hydrogenation autoclave.

o Add Raney Nickel (5 wt%).

o Pressurize to 5 bar H
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. Stir at ambient temperature.

o Stereocontrol: The hydride attacks from the face opposite the bulky indane bridge,
establishing the cis-configuration.

o Workup: Filter catalyst. Concentrate the filtrate.

e Result: The product is cis-(1S,4S)-N-methyl-sertraline intermediate (if methylation is
subsequent) or the direct secondary amine scaffold.[1]

Protocol C: Use as a Resolving Agent (Chiral
Auxiliary Mode)

Objective: Using pure (S)-4,5-dichloro-1-aminoindane to resolve a racemic carboxylic acid
(Target Acid).

Rationale: Just as Mandelic acid resolved the amine, the pure amine can now resolve racemic
acids. This is useful for high-value acidic drug intermediates where standard amines
(phenylethylamine) fail to crystallize.[1]

Step-by-Step Workflow

e Screening: Mix the Racemic Target Acid (100 mg) and (S)-Amine (1.0 eq) in 1 mL of various
solvents (MeOH, EtOH, iPrOH, Acetone).

e Observation: Look for rapid crystallization. If no crystals form, try cooling to 4°C.

e Scale-Up (Example in EtOH):

o

Dissolve Racemic Acid (10 g) in EtOH (50 mL).

[¢]

Add (S)-4,5-dichloro-1-aminoindane (1.0 eq).[1]

[¢]

Heat to reflux until clear.[1]

Cool to RT undisturbed.

o

e Harvest: Filter the salt.
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» Recycle: The expensive (S)-amine auxiliary must be recovered.

o

Treat salt with HCI (1M).

[¢]

Extract the Target Acid (now enantio-enriched) into organics (if lipophilic) or filter off the
precipitated acid.

[¢]

Basify the aqueous phase (containing the auxiliary) with NaOH.[3]

[¢]

Extract the (S)-amine with DCM for reuse.

Analytical Validation & Visualization
HPLC Method (Chiral Purity)

e Column: Daicel Chiralcel OD-H or AD-H (5 pm, 250 x 4.6 mm).[1]
» Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
e Flow Rate: 1.0 mL/min.[1]

e Detection: UV @ 220 nm.[1]

» Retention: (S)-enantiomer typically elutes first (verify with standard).[1]

Workflow Diagrams
Diagram 1: The Resolution Cycle

Caption: Cycle for isolating (S)-4,5-dichloro-1-aminoindane and its subsequent use.
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Diagram 2: Stereoselective Mechanism (Sertraline)

Caption: Mechanism of chiral induction during the synthesis of Sertraline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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